molecular formula C14H12BrN3O4S B4558028 N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide

N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide

Cat. No. B4558028
M. Wt: 398.23 g/mol
InChI Key: QVOYWMLUEVAAPH-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis Crystal structure analysis plays a crucial role in understanding the geometry and the intermolecular interactions of such compounds. For instance, studies on similar hydrazones have revealed their ability to crystallize in specific space groups, with hydrogen bonds and π···π interactions stabilizing their structures. The molecular geometry and the presence of specific functional groups can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing insights into the compounds' structural features (Sheng et al., 2015).

Chemical Reactions and Properties Compounds of this nature often exhibit reactivity towards various reagents and can undergo a variety of chemical reactions, including complexation with metals, which alters their chemical properties. For example, reactions with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions have been used to form complexes with distorted octahedral geometry, showing the versatility of these compounds in forming coordination complexes (Devi et al., 2019).

Physical Properties Analysis The physical properties of such compounds, including solubility, melting points, and crystal structure, can be significantly influenced by their molecular geometry and intermolecular interactions. Techniques like SEM, TEM, and powder XRD provide valuable information on the physical characteristics, including the morphology and crystalline nature of these compounds (Devi et al., 2019).

Chemical Properties Analysis The chemical properties, including reactivity towards various chemical agents and the ability to undergo specific reactions, are crucial for understanding the behavior of such compounds. For instance, the reactivity of similar compounds with urease enzyme highlights their potential in medicinal chemistry as urease inhibitors, demonstrating their selective biological activities and potential therapeutic applications (Sheng et al., 2015).

Scientific Research Applications

Synthesis and Characterization of Hydrazones and Thiophene Derivatives

Research on hydrazones and thiophene derivatives has shown significant potential in the development of materials with desirable optical and electronic properties. For instance, studies on the nonlinear optical parameters of various hydrazones reveal their potential applications in optical device technologies such as optical limiters and switches (K. Naseema et al., 2010). Similarly, the postfunctionalization of polythiophenes has been explored to understand the impact of functional groups on their optical properties, suggesting applications in solid-state devices and organic photovoltaics (Yuning Li et al., 2002).

Enhancement of Solid-State Emission and Photovoltaic Performance

Specifically, the introduction of bromo, chloro, and nitro groups to polythiophenes has been studied for their effect on enhancing solid-state emission, indicating a pathway to improving the efficiency of light-emitting devices (Yuning Li et al., 2002). Furthermore, the design and synthesis of a twisted thieno[3,4-b]thiophene-based electron acceptor for high-performance organic photovoltaics highlight the potential of these compounds in achieving remarkable power conversion efficiencies (Sheng Xu et al., 2017).

Antiprotozoal and Antimicrobial Activities

Beyond their optical and electronic applications, thiophene derivatives have also been evaluated for their biological activities. For example, (E)-cinnamic N-acylhydrazone derivatives, which share a structural resemblance with N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide, have been assessed for antiparasitic activity, revealing their potential as antiprotozoal agents (S. A. Carvalho et al., 2014).

properties

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(2-nitrophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O4S/c1-9(22-12-5-3-2-4-11(12)18(20)21)14(19)17-16-8-10-6-7-13(15)23-10/h2-9H,1H3,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOYWMLUEVAAPH-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.